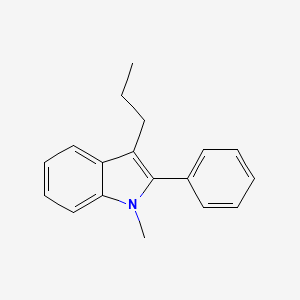

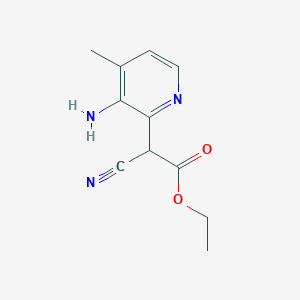

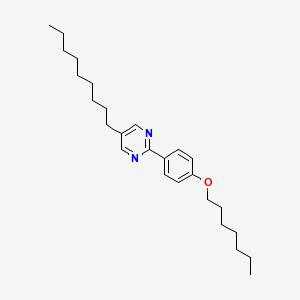

![molecular formula C7H5N3OS B1625644 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 37891-04-6](/img/structure/B1625644.png)

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Descripción general

Descripción

The compound “2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical structure that has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another method involved the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key intermediates in its synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is catalyzed by DBU under microwave irradiation .Physical And Chemical Properties Analysis

The pharmacokinetic properties and calculation of drug likeness of this compound suggested good traditional drug-like properties .Aplicaciones Científicas De Investigación

Green Chemistry

Specific Scientific Field

The application of this compound falls under the field of Green Chemistry .

Comprehensive Summary of the Application

The compound is used in a microwave-assisted synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . This process is considered a clean, green, efficient, and facile protocol .

Methods of Application or Experimental Procedures

The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones is achieved by the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . The entire process takes place in an aqueous medium .

Results or Outcomes

The DBU–H2O system used in this process can be recycled five times without any loss of activity . The yield of the reaction is good, indicating the efficiency of the process .

Antimicrobial Activity

Specific Scientific Field

The second application of this compound is in the field of Pharmaceutical Chemistry , specifically in the development of antimicrobial agents .

Comprehensive Summary of the Application

The compound “2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity . This makes it a potential candidate for the development of new antimicrobial drugs .

Methods of Application or Experimental Procedures

The compound was synthesized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) as a catalyst, and a 30-minute reaction time . This process was significantly faster than classic conventional heating, which took 15 hours .

Results or Outcomes

The compound showed broad antimicrobial activity with MIC (Minimum Inhibitory Concentration) values ranging from 0.49 to 7.81 μg/mL . It also showed selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) . The antifungal activity of the compound was moderate to strong with MIC values of 1.95–15.63 μg/mL .

Propiedades

IUPAC Name |

2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQLNIRVMDWHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=S)NC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530236 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

CAS RN |

37891-04-6 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

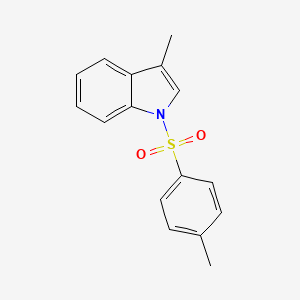

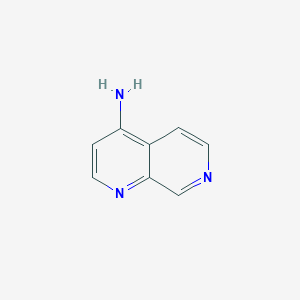

![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)

![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)